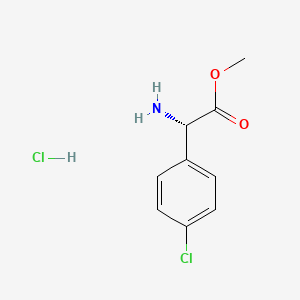

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

描述

属性

IUPAC Name |

methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFXIBKUZFTNJA-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach for (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves the esterification of (S)-2-amino-2-(4-chlorophenyl)acetic acid with methanol in the presence of hydrochloric acid. This process typically proceeds under reflux to drive the reaction to completion.

-

$$

\text{(S)-2-amino-2-(4-chlorophenyl)acetic acid} + \text{CH}_3\text{OH} \xrightarrow[\text{reflux}]{\text{HCl}} \text{this compound}

$$ -

- Temperature: 60–80°C under reflux

- Solvent: Methanol (polar protic solvent)

- Catalyst: Hydrochloric acid (HCl) to protonate the carboxyl group and facilitate esterification

- Reaction Time: 6–12 hours for optimal conversion

- Molar Ratio: Slight excess of methanol (1:1.2 molar ratio of acid to methanol) to shift equilibrium toward ester formation

-

- Post-reaction, the product is purified by recrystallization using ethanol/water mixtures or by column chromatography (silica gel with ethyl acetate/hexane as eluents) to achieve purity greater than 95%.

-

- Continuous flow reactors are employed for better temperature control and reaction efficiency.

- Automated systems optimize reagent addition and reaction monitoring to maintain consistent product quality.

Enantiomeric Purity and Stereochemical Control

Since the compound is chiral, maintaining the (S)-configuration is critical:

- Starting Material: The use of enantiomerically pure (S)-2-amino-2-(4-chlorophenyl)acetic acid or chiral precursors ensures stereochemical integrity.

- Chiral Auxiliaries: In some synthetic routes, chiral auxiliaries such as Evans oxazolidinones are used during precursor synthesis to enforce stereochemistry.

- Enantiomeric Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC) with Chiralpak IA columns and circular dichroism (CD) spectroscopy confirm the enantiomeric excess and absolute configuration.

Alternative Synthetic Strategies

- Amide to Ester Conversion: In some cases, the compound can be prepared via amide intermediates followed by esterification.

- Nucleophilic Substitution on Protected Precursors: The 4-chlorophenyl group can be introduced via substitution reactions on protected amino acid derivatives.

Reaction Optimization and Yield Enhancement

| Parameter | Optimal Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 60–80°C (reflux) | Ensures complete esterification |

| Solvent | Methanol | Polar solvent facilitates reaction |

| Acid Catalyst | HCl (concentrated) | Protonates carboxyl group, catalyzes |

| Reaction Time | 6–12 hours | Sufficient for reaction completion |

| Molar Ratio (acid:methanol) | 1:1.2 | Drives equilibrium toward ester |

| Purification Method | Recrystallization or chromatography | Achieves >95% purity |

| Use of Continuous Flow | Yes (industrial scale) | Enhances reproducibility and yield |

Research Findings and Analytical Confirmation

Spectroscopic Characterization:

- NMR Spectroscopy:

- $$ ^1H $$ NMR shows methyl ester singlet at ~3.7 ppm, aromatic protons at 7.2–7.4 ppm, and broad amino proton signals at ~5 ppm.

- $$ ^{13}C $$ NMR confirms ester carbonyl (~52 ppm for methyl carbon).

- Mass Spectrometry:

- Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular ion peak at m/z 229.6, consistent with the hydrochloride salt.

- Infrared (IR) Spectroscopy:

- NH stretch at ~3350 cm$$^{-1}$$, ester C=O stretch at ~1740 cm$$^{-1}$$.

- NMR Spectroscopy:

-

- The 4-chlorophenyl substituent decreases aqueous solubility but enhances stability in organic solvents (DMSO, ethanol).

- Optimal storage at 2–8°C under inert atmosphere prevents hydrolysis.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | (S)-2-amino-2-(4-chlorophenyl)acetic acid | Enantiomerically pure precursor |

| Esterification | Reaction with methanol and HCl | Reflux, 60–80°C, 6–12 hours |

| Reaction Medium | Methanol with catalytic HCl | Polar solvent, acid catalyst |

| Purification | Recrystallization or column chromatography | Ethanol/water or silica gel with solvents |

| Enantiomeric Purity Control | Use of chiral auxiliaries or pure starting acid | Chiral HPLC, CD spectroscopy |

| Industrial Scale | Continuous flow reactors and automation | Enhanced yield and reproducibility |

化学反应分析

Types of Reactions

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of 2-amino-2-(4-chlorophenyl)ethanol.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Applications in Scientific Research

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has diverse applications across several scientific domains:

Medicinal Chemistry

This compound is investigated for its therapeutic potential due to its structural similarity to neurotransmitters, which allows it to interact with various receptors and enzymes. Its potential applications include:

- Neurotransmitter Modulation: Studies suggest that it may mimic or inhibit neurotransmitter activity, making it a candidate for treating neurological disorders.

- Antidepressant Activity: Research indicates potential efficacy in models of depression due to its interaction with serotonin receptors.

Organic Synthesis

As a building block in organic chemistry, this compound is utilized to synthesize more complex molecules. Its ability to undergo various chemical reactions allows for:

- Formation of New Compounds: It can participate in oxidation, reduction, and substitution reactions, leading to the development of novel pharmaceuticals.

- Chiral Synthesis: The presence of a chiral center makes it valuable in synthesizing other chiral compounds.

Biochemical Research

In biological studies, this compound is examined for its role in biochemical pathways:

- Enzyme Interactions: Its structure allows for specific binding with enzymes, influencing metabolic processes.

- Signal Transduction Studies: Investigated for how it may affect cellular signaling pathways relevant to disease mechanisms.

Agrochemical Development

The compound's properties also lend themselves to applications in agrochemicals:

- Pesticide Formulations: Its structural features may enhance the efficacy of certain agrochemical products.

- Plant Growth Regulators: Potential use in developing chemicals that influence plant growth through hormonal pathways.

作用机制

The mechanism of action of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic or inhibit the action of natural substrates, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain targets, making it a potent molecule for therapeutic applications.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Halogenated Derivatives (Cl, Br, F): Chlorine (Cl): Balances lipophilicity and electronic effects, making the target compound versatile in drug design . Fluorine (F): Improves metabolic stability and bioavailability due to its small size and high electronegativity .

Hydroxy (OH) and Trifluoromethyl (CF₃) Groups :

Ester Group Variations :

Research and Application Insights

Pharmaceutical Utility :

Synthetic Considerations :

- Bromo and chloro derivatives are synthetically accessible but differ in reactivity; bromo groups may facilitate further functionalization via cross-coupling reactions .

生物活性

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a chiral compound with significant implications in medicinal chemistry, particularly due to its structural attributes that facilitate various biological activities. This compound is characterized by the presence of a methyl ester group, an amino group, and a 4-chlorophenyl group, which contribute to its versatility in chemical reactions and therapeutic applications.

- Molecular Formula : C₉H₁₁ClNO₂

- Molecular Weight : 201.64 g/mol

- CAS Number : 1081766-09-7

- Solubility : Soluble in various solvents, indicating high gastrointestinal absorption and blood-brain barrier permeability.

The biological activity of this compound largely stems from its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups are crucial for binding to receptors or enzymes, resulting in the modulation of various biochemical pathways. The compound can mimic or inhibit the action of natural substrates, thus influencing metabolic processes and signaling pathways.

Therapeutic Applications

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, making it a candidate for treating neurological disorders due to its ability to cross the blood-brain barrier.

- Pain Management : Its structural similarities to analgesic compounds suggest possible applications in pain relief therapies.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as HCT-116 and HeLa cells. In particular, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study reported that out of 24 synthesized derivatives based on this compound, several exhibited significant inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.69 to 11 μM .

Study on Antiproliferative Activity

A series of compounds synthesized from this compound were tested for their effects on cancer cell lines. The results indicated:

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7i | HCT-116 | 0.13 | Induction of apoptosis |

| 7g | HCT-116 | 0.12 | Cell cycle arrest |

| Control | HCT-116 | 2.29 | Doxorubicin (standard drug) |

These findings suggest that the synthesized compounds based on this compound could serve as promising candidates for further development as anticancer agents .

Study on Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results showed significant reductions in neuronal cell death when treated with this compound compared to untreated controls.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride with high enantiomeric purity?

- Methodology :

- Chiral resolution : Use chiral auxiliaries or enzymatic catalysis to ensure (S)-configuration retention. For example, asymmetric hydrogenation of α-keto esters followed by esterification with methanol under acidic conditions .

- Protection/deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during esterification. Hydrochloric acid (HCl) is then used for deprotection, yielding the hydrochloride salt .

- Challenges : Racemization during acidic or basic conditions; monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can the purity and structural integrity of this compound be validated in academic settings?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid to assess purity (>98%) .

- NMR : Confirm the ester methyl group (δ ~3.7 ppm, singlet) and aromatic protons (δ ~7.3–7.5 ppm, doublets for para-substituted chlorophenyl) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 230.07 (C₉H₁₁ClNO₂⁺) and Cl isotopic pattern .

Q. What are the optimal crystallization conditions for this compound to obtain single crystals for X-ray diffraction?

- Procedure :

- Dissolve in a 1:1 mixture of ethanol/water at 60°C, then cool slowly to 4°C. Crystals typically form within 24–48 hours.

- Refinement : Use SHELXL for structure refinement, leveraging hydrogen-bonding networks (e.g., N–H⋯Cl interactions) to resolve packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Approach :

- Reproducibility : Standardize solvent systems (e.g., methanol vs. ethanol recrystallization) and heating rates (1–2°C/min) during melting point determination.

- Data Cross-Validation : Compare thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition from melting .

Q. What strategies are effective for analyzing enantiomeric impurities in this compound during pharmaceutical intermediate synthesis?

- Advanced Techniques :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate (S)- and (R)-enantiomers (retention time difference ≥1.5 min) .

- X-ray Crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) and validate against SHELXL refinement .

Q. How does the crystal packing of this compound influence its stability and reactivity in solid-state reactions?

- Structural Insights :

- Hydrogen Bonding : Layers parallel to the ab plane formed via N–H⋯O and N–H⋯Cl interactions (observed in related 4-chlorophenyl acetamides) enhance thermal stability .

- Reactivity : Twisted acetamide groups (dihedral angles ~83°) may reduce steric hindrance in nucleophilic substitution reactions .

Methodological Challenges and Solutions

Q. Why do some synthetic routes yield lower enantiomeric excess (ee) despite using chiral catalysts?

- Root Causes :

- Residual moisture or acidic impurities causing racemization during esterification.

- Incomplete protection of the amino group leading to side reactions.

- Mitigation :

- Use molecular sieves or anhydrous solvents during synthesis.

- Monitor reaction progress via real-time FTIR to detect intermediates .

Q. What are the limitations of using NMR alone for characterizing this compound?

- Limitations :

- Overlapping signals (e.g., aromatic protons in para-substituted chlorophenyl groups).

- Inability to distinguish enantiomers without chiral shift reagents.

- Complementary Methods :

- Combine with circular dichroism (CD) spectroscopy or X-ray crystallography for stereochemical confirmation .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。